(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
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Overview
Description
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorobenzaldehyde, undergoes a reaction with malononitrile in the presence of a base to form the cyano-dichlorophenyl intermediate.
Pyrazole Formation: The intermediate is then reacted with 1-methylpyrazole under acidic conditions to form the desired pyrazolyl derivative.
Final Coupling: The final step involves the coupling of the pyrazolyl derivative with an appropriate acrylamide derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichlorophenyl group can participate in π-π interactions, while the pyrazolyl group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[cyano-(2,4-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
- (E)-N-[cyano-(2,3-difluorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
- (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide
Uniqueness
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is unique due to the specific positioning of the dichlorophenyl and pyrazolyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-21-9-10(8-19-21)5-6-14(22)20-13(7-18)11-3-2-4-12(16)15(11)17/h2-6,8-9,13H,1H3,(H,20,22)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYWZJFAWZSEE-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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